4,5-Diethoxy-2-nitro-phenylacetic acid
Description
4,5-Diethoxy-2-nitro-phenylacetic acid is a phenylacetic acid derivative featuring ethoxy groups at positions 4 and 5 of the aromatic ring and a nitro substituent at position 2. The ethoxy groups enhance lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), while the nitro group introduces electron-withdrawing effects, likely influencing acidity and reactivity.
Properties
Molecular Formula |
C12H15NO6 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(4,5-diethoxy-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C12H15NO6/c1-3-18-10-5-8(6-12(14)15)9(13(16)17)7-11(10)19-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
WIHQPSGJUQEHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of 4,5-Diethoxy-2-nitro-phenylacetic acid with structurally related compounds from the provided evidence:
Key Observations:
- Substituent Effects: Ethoxy vs. Nitro vs. Hydroxy: The nitro group in the target compound contrasts with the hydroxy groups in caffeic acid. Nitro groups are strongly electron-withdrawing, reducing the compound’s pKa (increasing acidity) compared to caffeic acid’s dihydroxy groups, which are electron-donating and contribute to antioxidant activity .
- Application Differences: The methoxy-substituted compound is primarily used as a chiral reagent or HPLC standard due to its enantiomeric purity (>97.0% HLC) . Caffeic acid serves as a reference standard in pharmacological and cosmetic research, leveraging its antioxidant properties .
Physicochemical and Functional Comparisons
Solubility and Reactivity:
- Lipophilicity : The diethoxy groups in this compound likely render it less water-soluble than caffeic acid, which has polar hydroxy groups .
- Reactivity : The nitro group may facilitate electrophilic substitution reactions, whereas caffeic acid’s acrylate backbone enables conjugation and radical scavenging .
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